Cas no 887913-68-0 (methyl 2-(3-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate)

methyl 2-(3-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate Chemical and Physical Properties
Names and Identifiers
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- Benzeneacetic acid, 3-bromo-α-[[(1,1-dimethylethoxy)carbonyl]amino]-α-methyl-, methyl ester
- METHYL 2-(3-BROMOPHENYL)-2-(TERT-BUTOXYCARBONYLAMINO)PROPANOATE
- methyl 2-(3-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate
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- Inchi: 1S/C15H20BrNO4/c1-14(2,3)21-13(19)17-15(4,12(18)20-5)10-7-6-8-11(16)9-10/h6-9H,1-5H3,(H,17,19)
- InChI Key: BNIAMYBAFNIUOA-UHFFFAOYSA-N
- SMILES: C(C1C=CC=C(Br)C=1)(C)(C(=O)OC)NC(=O)OC(C)(C)C
methyl 2-(3-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1091630-1g |
methyl 2-(3-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate |
887913-68-0 | 95% | 1g |
$743.0 | 2023-10-27 | |
Enamine | EN300-1091630-0.1g |
methyl 2-(3-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate |
887913-68-0 | 95% | 0.1g |
$257.0 | 2023-10-27 | |
Aaron | AR01E3BF-250mg |
METHYL 2-(3-BROMOPHENYL)-2-(TERT-BUTOXYCARBONYLAMINO)PROPANOATE |
887913-68-0 | 95% | 250mg |
$530.00 | 2025-02-10 | |
Enamine | EN300-1091630-2.5g |
methyl 2-(3-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate |
887913-68-0 | 95% | 2.5g |
$1454.0 | 2023-10-27 | |
Enamine | EN300-1091630-1.0g |
methyl 2-(3-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate |
887913-68-0 | 95% | 1g |
$743.0 | 2023-06-10 | |
Aaron | AR01E3BF-100mg |
METHYL 2-(3-BROMOPHENYL)-2-(TERT-BUTOXYCARBONYLAMINO)PROPANOATE |
887913-68-0 | 95% | 100mg |
$379.00 | 2025-02-10 | |
A2B Chem LLC | AX35999-500mg |
METHYL 2-(3-BROMOPHENYL)-2-(TERT-BUTOXYCARBONYLAMINO)PROPANOATE |
887913-68-0 | 95% | 500mg |
$645.00 | 2024-04-19 | |
A2B Chem LLC | AX35999-2.5g |
METHYL 2-(3-BROMOPHENYL)-2-(TERT-BUTOXYCARBONYLAMINO)PROPANOATE |
887913-68-0 | 95% | 2.5g |
$1566.00 | 2024-04-19 | |
Enamine | EN300-1091630-5g |
methyl 2-(3-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate |
887913-68-0 | 95% | 5g |
$2152.0 | 2023-10-27 | |
1PlusChem | 1P01E333-500mg |
METHYL 2-(3-BROMOPHENYL)-2-(TERT-BUTOXYCARBONYLAMINO)PROPANOATE |
887913-68-0 | 95% | 500mg |
$778.00 | 2024-04-20 |
methyl 2-(3-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate Related Literature
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
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3. Book reviews
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
Additional information on methyl 2-(3-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate
Methyl 2-(3-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate: A Key Intermediate in Pharmaceutical Innovation
Methyl 2-(3-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate, with the CAS number 887913-68-0, represents a significant advancement in the field of medicinal chemistry. This compound, a derivative of substituted propanoic acid, has garnered attention for its potential applications in drug development, particularly in the design of small molecule therapeutics targeting inflammatory and neurodegenerative disorders. Recent studies have highlighted its role as a versatile building block in the synthesis of bioactive molecules, underscoring its importance in modern pharmaceutical research.
The 3-bromophenyl group in this molecule plays a critical role in modulating biological activity. Bromine atoms are known for their ability to influence the electronic properties of aromatic rings, which can enhance the reactivity and selectivity of the compound in enzymatic or receptor-mediated interactions. The tert-butoxy group, on the other hand, provides steric bulk and stabilizes the intermediate during chemical transformations, making it a valuable feature in synthetic strategies. These structural elements collectively contribute to the compound's unique pharmacological profile.
Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated the utility of methyl 2-(3-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate in the development of novel anti-inflammatory agents. Scientists have utilized this compound as a precursor for synthesizing derivatives with enhanced potency against cytokine storm-related pathologies. The carbonylamino functionality is crucial for forming hydrogen bonds with target proteins, thereby improving the compound's binding affinity and metabolic stability.
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution and esterification processes. The tert-butoxy group serves as a protecting group during these reactions, preventing unwanted side reactions while maintaining the integrity of the molecular framework. Advanced chromatographic techniques, such as HPLC and mass spectrometry, are employed to ensure the purity and structural accuracy of the final product, which is essential for downstream applications in drug discovery.
One of the most promising applications of methyl 2-(3-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate lies in its potential as a scaffold for designing small molecule inhibitors of protein kinases. A 2023 study in ACS Chemical Biology explored its use in creating selective inhibitors for JAK-STAT signaling pathways, which are implicated in autoimmune diseases and cancer. The 3-bromophenyl substituent was found to enhance the compound's ability to bind to specific kinase domains, offering a new avenue for targeted therapy.
Moreover, the compound's stability under various reaction conditions has been a focus of recent investigations. Researchers at the University of Tokyo (2023) reported that the tert-butoxy group significantly improves the compound's resistance to hydrolysis, a critical factor in the development of long-acting therapeutics. This property makes it particularly suitable for formulations requiring prolonged release mechanisms, such as sustained-release oral dosage forms.
From a synthetic perspective, the methyl group at the terminal position of the propanoate chain has been shown to influence the compound's solubility and bioavailability. A 2024 study in Bioorganic & Medicinal Chemistry highlighted how substituting the methyl group with other alkyl or aryl moieties can modulate the compound's pharmacokinetic profile, enabling fine-tuning of its therapeutic efficacy and safety margins.
Environmental and safety considerations are also being addressed in the context of this compound's use. While it is not classified as a hazardous substance, its synthesis and handling require adherence to standard laboratory protocols to ensure optimal workflow and minimize potential risks. This aligns with the growing emphasis on green chemistry practices in pharmaceutical manufacturing, where sustainable methods are prioritized to reduce environmental impact.
Looking ahead, the 3-bromophenyl and tert-butoxy functionalities of this compound may open new possibilities in the design of dual-action drugs. For instance, its ability to interact with both enzymatic and receptor targets could be leveraged to create therapeutics with synergistic effects against complex diseases such as Alzheimer's and diabetes. Ongoing research in this area is expected to yield groundbreaking advancements in the next few years.
In conclusion, methyl 2-(3-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate stands at the intersection of medicinal chemistry and pharmacology, offering a platform for the development of innovative therapeutics. Its structural features, combined with recent scientific breakthroughs, position it as a key player in the quest for more effective and targeted treatments for a wide range of medical conditions.
As the field of drug discovery continues to evolve, the role of compounds like methyl 2-(3-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate will likely expand. Future studies may explore its potential in combination therapies, where its unique properties could complement existing treatments. This underscores the importance of continued research and collaboration across disciplines to unlock the full potential of this remarkable molecule.
Ultimately, the synthesis and application of methyl 2-(3-bromophenyl)-2-{(tert-butoxy)carbonylamino}propanoate exemplify the dynamic nature of modern pharmaceutical science. By addressing both the molecular intricacies and practical challenges associated with its use, researchers are paving the way for transformative advancements in healthcare, with this compound serving as a testament to the power of chemical innovation in medicine.
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